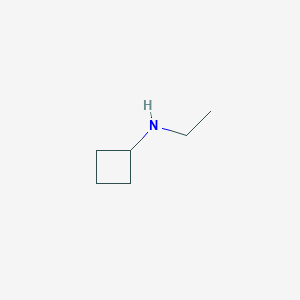
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
概要
説明
N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C13H10ClN3O4 and its molecular weight is 307.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Production
A study by Li et al. (2015) presents a facile method for synthesizing Betrixaban, a compound structurally related to N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, from 5-methoxy-2-nitrobenzoic acid. This method is noted for its suitability for large-scale production and involves steps like reduction, acylation, chlorination, and formation of the amidine, achieving a total yield of about 40% (Li et al., 2015).
Structural and Chemical Properties
Shtamburg et al. (2012) conducted an X-ray diffraction (XRD) study of N-chloro-N-methoxy-4-nitrobenzamide, a related compound, revealing a high pyramidality degree of its amide nitrogen atom. The study also explored its reactions with other chemical agents, providing insights into its structural and chemical behavior (Shtamburg et al., 2012).
Bioactivation and Cytotoxicity
Knox et al. (1991) explored the bioactivation of 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, a derivative of this compound. This study highlighted its selective cytotoxicity, stemming from its ability to form DNA-DNA interstrand crosslinks, and its potential implications in therapeutic applications (Knox et al., 1991).
Potential in Antimycobacterial Agents
Wang et al. (2019) investigated a series of nitrobenzamide derivatives, including structures similar to this compound, for their in vitro antitubercular activity. This research suggests the potential utility of such compounds in developing new antimycobacterial agents (Wang et al., 2019).
作用機序
Target of Action
The primary target of N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide is Factor Xa , a serine protease that plays a pivotal role in the blood coagulation cascade . Factor Xa is positioned at the juncture of the intrinsic and extrinsic pathways of the coagulation cascade .
Mode of Action
This compound, also known as Betrixaban, is a cofactor-independent direct inhibitor of Factor Xa . It inhibits both free and prothrombinase-bound Factor Xa . This inhibition prevents thrombin generation without having a direct effect on platelet aggregation .
Biochemical Pathways
By inhibiting Factor Xa, Betrixaban disrupts the coagulation cascade, which prevents the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation . This disruption can lead to a decrease in thrombus formation, thereby reducing the risk of thromboembolic events.
Result of Action
The inhibition of Factor Xa by Betrixaban results in a reduction in thrombin generation. This leads to a decrease in fibrin clot formation, thereby reducing the risk of thromboembolic events . Clinical findings have confirmed the potential of Factor Xa inhibition for producing excellent antithrombotic efficacy with minimal bleeding risk .
Action Environment
The action of Betrixaban can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. Certain medications can interact with Betrixaban, potentially increasing the risk of bleeding events . Additionally, patient-specific factors such as age, weight, renal function, and comorbidities can also influence the action and efficacy of Betrixaban .
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c1-21-9-3-4-11(17(19)20)10(6-9)13(18)16-12-5-2-8(14)7-15-12/h2-7H,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIVJPFRQHXZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619859 | |
| Record name | N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280773-16-2 | |
| Record name | N-(5-Chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280773-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
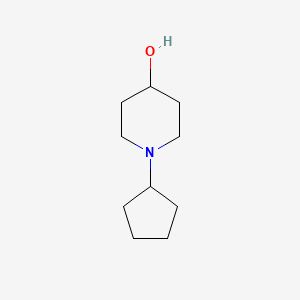
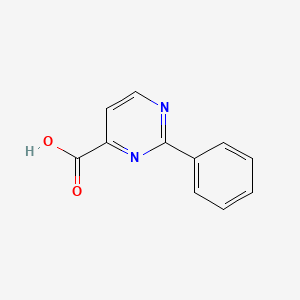
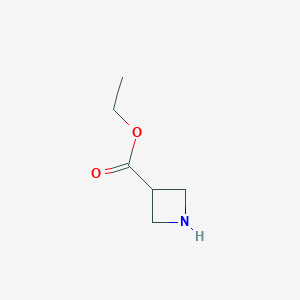
![N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B1358029.png)

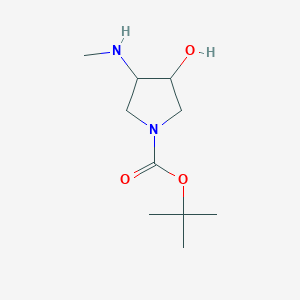
![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)

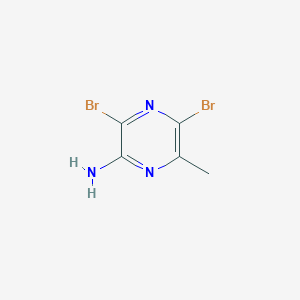
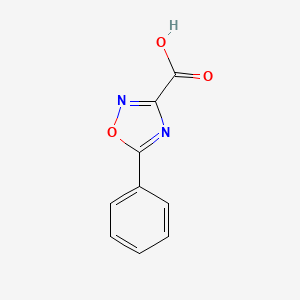
![3-((1H-benzo[d]imidazol-2-yl)methyl)benzo[d]isoxazole](/img/structure/B1358053.png)

